MeOSuc-AAPF-CMK
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl involves the sequential coupling of amino acids followed by the introduction of the chloromethyl ketone group. The general sequence is as follows:
Coupling of Amino Acids: The amino acids alanine, alanine, proline, and phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Introduction of Chloromethyl Ketone Group: The tetrapeptide is then reacted with chloromethyl ketone to introduce the chloromethyl ketone group at the C-terminal end.
Industrial Production Methods
Industrial production of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Amino Acids: Large-scale synthesis of the required amino acids.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the amino acids.
Purification: Purification of the final product using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97%.
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis Reactions: These reactions can occur in aqueous solutions, often under acidic or basic conditions.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the tetrapeptide.
Hydrolysis Reactions: The major products are the corresponding carboxylic acids and amines.
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl has a wide range of applications in scientific research:
Mechanism of Action
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl exerts its effects by irreversibly binding to the active site of proteinase K. The chloromethyl ketone group reacts with the serine residue in the active site, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism prevents the degradation of target proteins, making it a valuable tool in enzymatic studies .
Comparison with Similar Compounds
Similar Compounds
MeOSuc-AAPV-CMK: Another tetrapeptidyl chloromethyl ketone compound that inhibits proteinase K but is less potent than MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl.
Elastase Inhibitor III: Inhibits elastase and other proteases but has a different amino acid sequence.
Uniqueness
MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl is unique due to its high potency and specificity for proteinase K. It is more effective than similar compounds like MeOSuc-AAPV-CMK in preventing the degradation of proteins .
Properties
Molecular Formula |
C26H35ClN4O7 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |
InChI Key |
JAUSHYPNDJVUHD-ZULIPRJHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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